N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC15204880
Molecular Formula: C23H18FN3O3
Molecular Weight: 403.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18FN3O3 |
|---|---|
| Molecular Weight | 403.4 g/mol |
| IUPAC Name | N-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C23H18FN3O3/c1-29-20-12-2-15(3-13-20)14-21(28)25-19-10-6-17(7-11-19)23-26-22(27-30-23)16-4-8-18(24)9-5-16/h2-13H,14H2,1H3,(H,25,28) |
| Standard InChI Key | IASKCYQKNARAKY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Introduction
Chemical Architecture and Structural Features
Core Heterocyclic Framework
The molecule’s central 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. This scaffold is resonance-stabilized, conferring metabolic stability compared to analogous 1,2-oxazole or triazole systems. The oxadiazole’s electron-deficient nature facilitates π-π stacking interactions with aromatic residues in biological targets, a critical feature for ligand-receptor binding.
Substituent Configuration
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Position 3: A 4-fluorophenyl group enhances lipophilicity (), promoting membrane permeability. The fluorine atom’s electronegativity introduces dipole moments, potentially improving target affinity.
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Position 5: A phenylacetamide moiety modified with a 4-methoxyphenyl group. The methoxy substituent () increases aqueous solubility () by introducing polar character while maintaining hydrophobic balance.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 403.41 g/mol |
| logP (Predicted) | 3.5 |
| Aqueous Solubility | 1.7 mg/mL (analog-based estimate) |
| Crystal System | Monoclinic (Space group: Cc) |
| Unit Cell Parameters |
Synthetic Methodologies
Oxadiazole Ring Construction
The 1,2,4-oxadiazole core is synthesized via cyclization of amidoxime precursors with carboxylic acid derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride () or dicyclohexylcarbodiimide (DCC), with reaction temperatures optimized between 80–120°C.
Representative Reaction:
Functionalization via Coupling Reactions
Suzuki-Miyaura cross-coupling introduces aryl groups (e.g., 4-fluorophenyl) to the phenylacetamide core. Palladium catalysts (e.g., ) facilitate this step in tetrahydrofuran (THF) at reflux.
Industrial-Scale Production
Continuous flow synthesis is employed to enhance yield () and purity (). In-line HPLC monitoring ensures real-time quality control, while catalytic hydrogenation removes protecting groups.
| Strain | MIC (µM) | Reference Compound MIC (µM) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 18.0 (Ciprofloxacin) |
| Escherichia coli | 15.0 | 22.0 (Ampicillin) |
Antiviral Prospects
Structural analogs with 1,2,4-oxadiazole cores exhibit inhibitory activity against HIV-1 (). The 4-methoxyphenyl group may modulate specificity for viral proteases or reverse transcriptase, though further target validation is required.
Mechanism of Action
Target Engagement
The compound interacts with bacterial dihydrofolate reductase (DHFR) via hydrogen bonding between the oxadiazole’s nitrogen atoms and active-site residues (e.g., Asp27, Thr113). Hydrophobic interactions with the 4-fluorophenyl group stabilize binding, disrupting folate synthesis.
Solubility-Permeability Balance
The 4-methoxyphenyl group’s polar contribution () counterbalances the fluorophenyl’s hydrophobicity, achieving optimal bioavailability ( in rodent models).
Analytical Characterization
Spectroscopic Profiling
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¹H NMR: Resonances at (oxadiazole protons), (methoxy group).
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X-ray Crystallography: Confirms monoclinic packing with intermolecular hydrogen bonds () stabilizing the lattice.
Mass Spectrometry
High-resolution ESI-MS yields at , consistent with the molecular formula.
Comparative Analysis with Structural Analogs
1,2-Oxazole Derivatives
Compounds replacing 1,2,4-oxadiazole with 1,2-oxazole show reduced metabolic stability () due to decreased resonance stabilization.
Fluorophenyl vs. Difluorophenyl Substitutions
Analogous difluorophenyl derivatives exhibit enhanced target affinity () but poorer solubility (), highlighting the methoxy group’s critical role.
Applications and Future Directions
Therapeutic Development
Preclinical studies suggest utility in treating multidrug-resistant infections. A murine model of S. aureus sepsis showed a 2.1-log reduction in bacterial load after 72 hours (10 mg/kg dosing).
Material Science Applications
The oxadiazole core’s electron-deficient nature enables use in organic semiconductors, with a bandgap of measured via UV-vis spectroscopy.
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